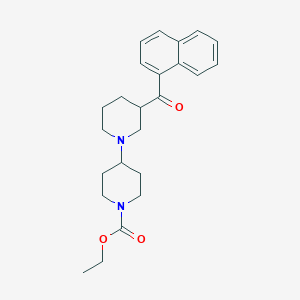![molecular formula C20H23N3O B6008781 2-allyl-6-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B6008781.png)
2-allyl-6-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-allyl-6-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol, also known as APPIP, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. This compound belongs to the class of iminophenols, which have been studied extensively for their biological activities. In
Mechanism of Action
The exact mechanism of action of 2-allyl-6-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. 2-allyl-6-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol has been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its antidepressant and antipsychotic effects. 2-allyl-6-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol has also been shown to enhance the activity of GABAergic and glutamatergic systems, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
2-allyl-6-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-allyl-6-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol can inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin. 2-allyl-6-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons in the brain. In animal studies, 2-allyl-6-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol has been shown to have antipsychotic, antidepressant, and anticonvulsant effects.
Advantages and Limitations for Lab Experiments
One advantage of 2-allyl-6-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol is its high affinity for dopamine D2 and serotonin 5-HT1A receptors, which are important targets for the treatment of psychiatric disorders. 2-allyl-6-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol has also been shown to have a good safety profile in animal studies, with no significant toxicity observed at therapeutic doses. However, one limitation of 2-allyl-6-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol is its low solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 2-allyl-6-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol. One area of interest is the development of new derivatives of 2-allyl-6-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol that have improved pharmacological properties, such as increased solubility or selectivity for specific receptor subtypes. Another area of interest is the investigation of the long-term effects of 2-allyl-6-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol on brain function and behavior, as well as its potential for neuroprotection in neurodegenerative diseases. Finally, the use of 2-allyl-6-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol in combination with other drugs or therapies may also be explored, as it may have synergistic effects in the treatment of psychiatric disorders.
Synthesis Methods
The synthesis of 2-allyl-6-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol involves the reaction between 2-allyl-6-hydroxyphenol and 4-phenylpiperazine with formaldehyde. The reaction is carried out in the presence of an acid catalyst, and the resulting product is purified by recrystallization. The yield of the synthesis is reported to be around 50%.
Scientific Research Applications
2-allyl-6-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol has been studied for its potential pharmacological properties, including its antipsychotic, antidepressant, and anticonvulsant activities. In vitro studies have demonstrated that 2-allyl-6-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol has a high affinity for dopamine D2 and serotonin 5-HT1A receptors, which are known to be involved in the regulation of mood and behavior. 2-allyl-6-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol has also been shown to modulate the activity of GABAergic and glutamatergic systems, which are important neurotransmitter systems in the brain.
properties
IUPAC Name |
2-[(Z)-(4-phenylpiperazin-1-yl)iminomethyl]-6-prop-2-enylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-2-7-17-8-6-9-18(20(17)24)16-21-23-14-12-22(13-15-23)19-10-4-3-5-11-19/h2-6,8-11,16,24H,1,7,12-15H2/b21-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZVBZNJCAJECZ-PGMHBOJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NN2CCN(CC2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N\N2CCN(CC2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-benzyl-1'-oxo-N-(3-pyridinylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B6008708.png)
![2-(4-chlorophenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B6008710.png)
![methyl {2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene}acetate](/img/structure/B6008725.png)
![2-{[(2-methyl-1H-indol-3-yl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B6008732.png)
![3-chloro-N-cyclopentyl-4-{[1-(3,3,3-trifluoro-1-methylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6008736.png)

![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-(3-pyridinylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6008747.png)
![N,N'-bis[1-(2,4-dimethylphenyl)ethyl]-1-methyl-1H-pyrazole-3,4-dicarboxamide](/img/structure/B6008749.png)
![methyl 4-methyl-3-({[1-(methylsulfonyl)-3-piperidinyl]carbonyl}amino)benzoate](/img/structure/B6008754.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(2-pyrimidinylthio)acetamide](/img/structure/B6008771.png)
![N-(2,3-dichlorophenyl)-5-[(2-nitrophenoxy)methyl]-2-furamide](/img/structure/B6008772.png)
![9-(3-chlorophenyl)-3-(4-morpholinyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione](/img/structure/B6008773.png)
